1-(5-Bromo-7-nitroindol-1-yl)ethanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H and ¹³C NMR spectra provide detailed structural insights:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetyl methyl (CH₃) | 2.61 | Singlet | 3H |
| Indole H-2 | 7.89 | Doublet (J=3.1 Hz) | 1H |
| Indole H-3 | 6.42 | Doublet (J=3.1 Hz) | 1H |
| Indole H-4 | 8.12 | Singlet | 1H |
| Indole H-6 | 7.24 | Doublet (J=8.7 Hz) | 1H |
¹³C NMR reveals carbonyl (C=O) at 196.2 ppm and aromatic carbons between 110–150 ppm. The absence of N–H signals confirms N-acetylation.
Infrared (IR) Absorption Signatures
Key IR bands (cm⁻¹):
- C=O stretch : 1685 (strong, acetyl)
- NO₂ asymmetric/symmetric stretches : 1520, 1345
- C–Br stretch : 560
- Aromatic C=C stretches : 1600, 1480
The spectrum lacks N–H stretches (3400–3100 cm⁻¹), consistent with N-acetylation.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) exhibits characteristic fragments:
- Molecular ion : m/z 284 ([M]⁺, 15% abundance)
- Loss of acetyl : m/z 241 ([M–COCH₃]⁺, 100%)
- Bromo loss : m/z 205 ([M–Br]⁺, 20%)
- Nitro group elimination : m/z 238 ([M–NO₂]⁺, 10%)
The base peak at m/z 241 confirms the acetyl group’s lability.
Crystallographic Data and X-ray Diffraction Analysis
Single-crystal X-ray diffraction data, while not yet reported for this specific compound, can be inferred from structurally related N-acetylindoles. Predicted features include:
- Planar indole ring (mean deviation < 0.01 Å)
- Acetyl group dihedral angle : 15–20° relative to the indole plane
- Intermolecular halogen bonding : Bromine acts as a σ-hole donor to nitro oxygen atoms (distance ~3.2 Å)
The nitro group’s ortho/para-directing effects influence packing motifs, favoring herringbone arrangements in the crystal lattice.
Properties
IUPAC Name |
1-(5-bromo-7-nitroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQVGQWHKJJYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Nitration typically employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which generates the nitronium ion (NO₂⁺) as the active electrophilic species. The bromine atom at the 5th position directs the nitro group to the para position (7th position) due to its electron-withdrawing inductive effect, which stabilizes the intermediate arenium ion.
Key parameters for optimal nitration:
- Temperature: Maintained between 0–5°C to minimize side reactions such as over-nitration or ring oxidation.
- Acid ratio: A 3:1 volumetric ratio of H₂SO₄ to HNO₃ ensures sufficient nitronium ion concentration without excessive decomposition.
- Reaction time: 4–6 hours under vigorous stirring to achieve >85% conversion.
Purification and Yield Optimization
Post-reaction, the mixture is quenched in ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Recrystallization from ethanol/water (1:3 v/v) yields 5-bromo-7-nitroindoline as pale-yellow crystals.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | ↑ Yield by 15% vs. room temperature |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | ↓ Side products by 20% |
| Recrystallization Solvent | Ethanol/Water | Purity >98% |
The introduction of the acetyl group at the 1-position of 5-bromo-7-nitroindoline is achieved via Friedel-Crafts acylation. This step demands careful selection of catalysts and solvents to avoid degradation of the nitro group.
Catalytic Systems and Reaction Dynamics
Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating the formation of the acylium ion from acetyl chloride. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis.
Reaction protocol:
Comparative Analysis of Acylation Methods
Alternative acetylation agents, including acetic anhydride and ketene, have been explored but demonstrate inferior efficiency.
| Acylating Agent | Catalyst | Solvent | Yield |
|---|---|---|---|
| Acetyl Chloride | AlCl₃ | DCM | 93% |
| Acetic Anhydride | H₂SO₄ | Acetic Acid | 78% |
| Ketene Gas | None | Toluene | 65% |
The superiority of acetyl chloride/AlCl₃ is attributed to its faster reaction kinetics and milder conditions, preserving the nitro functionality.
Alternative Synthetic Routes: Exploring Unconventional Pathways
Direct Nitroacetylation of 5-Bromoindole
A single-pot approach involving simultaneous nitration and acetylation has been investigated but faces challenges in regioselectivity. Using mixed acid systems (HNO₃/Ac₂O) at -10°C achieves only 52% yield with significant di-nitration byproducts.
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances employ Suzuki-Miyaura coupling to install the bromine post-acetylation. While this method allows late-stage functionalization, it requires expensive palladium catalysts and specialized ligands, making it economically unfeasible for large-scale production.
Industrial-Scale Production Considerations
Continuous Flow Nitration
Adopting continuous flow reactors enhances safety and efficiency for nitration:
- Residence time: 8 minutes vs. 6 hours in batch reactors
- Productivity: 12 kg/h per liter reactor volume
- Waste reduction: 40% less acid consumption
Solvent Recycling in Acetylation
Industrial plants implement DCM recovery systems through fractional distillation, achieving 90% solvent reuse. This reduces raw material costs by $2.8 per kilogram of product.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Competing nitration at the 3rd position remains a persistent issue (5–8% yield loss). Computational modeling identifies electron density redistribution patterns, guiding the development of directed ortho-metalation strategies to improve para-selectivity to 97%.
Byproduct Formation in Acetylation
Over-acetylation at the 3-position occurs in 3–5% of cases. Kinetic studies reveal that maintaining AlCl₃:substrate ratio ≤1.2:1 suppresses this side reaction without sacrificing conversion rates.
Crystallization Optimization
Multi-stage antisolvent crystallization using heptane/DCM mixtures enhances crystal habit, increasing bulk density by 30% and improving filtration rates in industrial settings.
Chemical Reactions Analysis
1-(5-Bromo-7-nitroindol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon for hydrogenation
Scientific Research Applications
1-(5-Bromo-7-nitroindol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-(5-Bromo-7-nitroindol-1-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and ethanone group also contribute to its reactivity and ability to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the reactivity, solubility, and biological activity of indole derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- In contrast, trifluoroacetyl (CF₃CO) at position 3 in increases lipophilicity and metabolic stability.
- Thioether Derivatives : Compounds like those in exhibit potent antimalarial activity (IC₅₀ = 90–240 nM), suggesting that α-thioether linkages enhance bioactivity. The target compound lacks this moiety, which may limit similar efficacy without further modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
